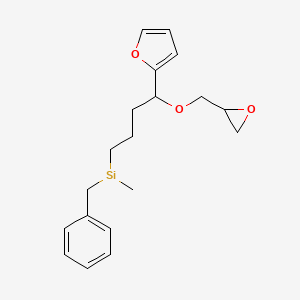
CID 78066212
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78066212 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78066212 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound. Generally, the synthesis involves the following steps:
Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.
Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts and specific temperatures, to form the final product.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Processing: The intermediate compounds are continuously processed through various stages to ensure a steady production flow.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
CID 78066212 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: The oxidation of this compound can produce various oxidized derivatives.
Reduction: Reduction can yield reduced forms of the compound with different functional groups.
Substitution: Substitution reactions can result in compounds with new functional groups replacing the original ones.
Scientific Research Applications
CID 78066212 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of CID 78066212 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Targets: It binds to specific proteins or enzymes, altering their activity.
Pathway Modulation: It modulates various biochemical pathways, leading to changes in cellular processes.
Molecular Interactions: The compound interacts with other molecules, influencing their behavior and function.
Properties
Molecular Formula |
C19H25O3Si |
|---|---|
Molecular Weight |
329.5 g/mol |
InChI |
InChI=1S/C19H25O3Si/c1-23(15-16-7-3-2-4-8-16)12-6-10-19(18-9-5-11-20-18)22-14-17-13-21-17/h2-5,7-9,11,17,19H,6,10,12-15H2,1H3 |
InChI Key |
HGZSMPJMLFJBCB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CCCC(C1=CC=CO1)OCC2CO2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















